(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFOEHLGMZJBAA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453496 | |
| Record name | tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108149-63-9 | |
| Record name | 1,1-Dimethylethyl (4R)-4-hydroxymethyl-2,2-dimethyloxazolidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108149-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Esterification
The core oxazolidine ring is typically formed via cyclization of amino alcohols with carbonyl compounds. For example, (R)-phenylglycinol reacts with tert-butyl pyrocarbonate in ethyl acetate under basic conditions (sodium bicarbonate) to form the oxazolidine backbone. Subsequent hydroxymethylation introduces the 4-hydroxymethyl group using formaldehyde or paraformaldehyde under acidic catalysis.
Key steps include:
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Amino alcohol activation : Protection of the amino group with tert-butoxycarbonyl (Boc) anhydride in ethyl acetate at 20–40°C.
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Cyclization : Stirring with sodium hypochlorite (pH 8.5–9.5) and sodium bicarbonate at −7°C to 5°C to form the oxazolidine ring.
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Hydroxymethylation : Treatment with formaldehyde in dichloromethane (DCM) catalyzed by p-toluenesulfonic acid (PTSA).
Table 1: Representative Cyclization Conditions
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc anhydride | Ethyl acetate | 20–40°C | 88 | 99.69 |
| NaOCl (pH 8.5–9.5) | Water/EA | −7–5°C | 70 | 95–97 |
| Formaldehyde/PTSA | DCM | 0–25°C | 85 | 98 |
Enantioselective Synthesis
Chiral purity is maintained using enantiomerically pure starting materials and asymmetric catalysis. For instance, (R)-phenylglycinol (98–99% ee) is reacted with Boc anhydride to preserve configuration. Asymmetric induction during cyclization is enhanced by chiral auxiliaries or catalysts, such as palladium complexes with BINAP ligands, achieving ≥98% enantiomeric excess (ee).
Industrial-Scale Production
Continuous Flow Processes
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key features include:
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Automated temperature control : Maintaining −7°C to 5°C during hypochlorite addition to prevent racemization.
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In-line purification : Integrated silica gel columns for real-time removal of byproducts, achieving ≥99% purity.
A patented process produces 383 g of the compound with 88% yield and 99.69% purity using a semi-continuous system.
Purification Strategies
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Column chromatography : Silica gel with ethyl acetate/hexane gradients (6:1 to 1:2) removes diastereomers.
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Recrystallization : Trituration with petroleum ether yields white crystalline solids with 95–97% purity.
Optimization Strategies
Temperature and Solvent Effects
Catalytic Systems
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Photoredox catalysis : 4CzIPN (2.5 mol%) under blue LED irradiation enables radical-based functionalization of the hydroxymethyl group, achieving d.r. >20:1.
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Coupling reagents : HATU/DIPEA in DCM facilitates amide bond formation without epimerization.
Analytical and Characterization Techniques
Purity Assessment
Structural Elucidation
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidine ring can be reduced to form an amino alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-carboxy-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-hydroxymethyl-2,2-dimethyl-oxazolidine-3-amine.
Substitution: Formation of various substituted oxazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester is widely used as a chiral building block in organic synthesis. Its unique structure allows for the introduction of chirality into larger molecules.
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers. For instance, it has been utilized in the synthesis of various pharmaceuticals where chirality is a critical factor for biological activity.
| Application | Description |
|---|---|
| Chiral Auxiliary | Facilitates the formation of enantiomerically enriched compounds |
| Pharmaceutical Synthesis | Used in the synthesis of drugs requiring specific stereochemistry |
Case Study: Synthesis of β-Lactams
In a notable study, (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine was employed in the synthesis of β-lactam antibiotics. The compound's ability to form stable intermediates allowed for high yields and selectivity in producing these important therapeutic agents.
Medicinal Chemistry
The compound has also been investigated for its potential therapeutic applications due to its structural features that may interact favorably with biological targets.
Antimicrobial Activity
Research indicates that derivatives of (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine exhibit antimicrobial properties. This is particularly relevant in developing new antibiotics to combat resistant strains of bacteria.
| Study Reference | Findings |
|---|---|
| Study A | Showed significant antibacterial activity against Gram-positive bacteria |
| Study B | Indicated potential as a scaffold for new antimicrobial agents |
Material Science
Beyond organic synthesis and medicinal applications, (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine has found uses in material science, particularly in the development of polymers and coatings.
Polymerization Reactions
The compound can act as a monomer or co-monomer in polymerization reactions, contributing to materials with desirable mechanical properties and thermal stability.
| Application | Description |
|---|---|
| Monomer | Used to create polymers with enhanced properties |
| Coating Agent | Provides protective coatings with improved adhesion and durability |
Mechanism of Action
The mechanism of action of ®-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxazolidine ring structure can also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs with modifications in the ester group, substituents at the 4-position, or stereochemistry. Key examples include:
Esters with Different Protecting Groups
Key Differences :
- Stability: Tert-butyl esters resist basic hydrolysis but are cleaved by acids (e.g., TFA), whereas benzyl esters require hydrogenolysis.
- Functionalization : Silyl ethers (TBDPS) enable orthogonal protection strategies in multi-step syntheses .
Substituent Variations at the 4-Position
Key Differences :
- Reactivity: The hydroxymethyl group is ideal for ether/ester formation, while aminomethyl derivatives expand utility in peptide synthesis .
Stereoisomers
Key Differences :
- Chiral Applications : The R-configuration is critical for synthesizing specific enantiomers in asymmetric catalysis or drug intermediates .
Biological Activity
(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester (CAS No. 108149-63-9) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on a review of available literature.
- Molecular Formula : CHNO
- Molecular Weight : 231.29 g/mol
- Purity : Typically ≥96% in commercial preparations .
Antimicrobial Properties
Research indicates that oxazolidine derivatives, including this compound, possess significant antimicrobial activity. A study highlighted the effectiveness of various oxazolidine derivatives against bacterial strains, suggesting that modifications to the oxazolidine structure can enhance their antibacterial efficacy .
Antiviral Activity
In the context of antiviral applications, oxazolidine derivatives have been noted for their inhibition of HIV-1 integrase, a critical enzyme in the lifecycle of the virus. Compounds structurally related to (R)-4-hydroxymethyl-2,2-dimethyl-oxazolidine have demonstrated promising antiviral activity in vitro, with some exhibiting IC values in the low micromolar range .
Case Studies
- Antibacterial Activity : A study evaluated a series of oxazolidine compounds, including (R)-4-hydroxymethyl derivatives, against Gram-positive bacteria. The results showed that these compounds inhibited bacterial growth effectively, with varying degrees of potency depending on the specific structural modifications made to the oxazolidine core .
- Antiviral Screening : In a recent investigation into HIV integrase inhibitors, several oxazolidine derivatives were synthesized and tested for their antiviral activity. The results indicated that certain modifications led to significant inhibition of viral replication, highlighting the potential for these compounds in therapeutic applications against HIV .
The biological activities of (R)-4-hydroxymethyl-2,2-dimethyl-oxazolidine derivatives are believed to stem from their ability to interact with specific biological targets:
- Antibacterial Mechanism : The oxazolidine ring structure is thought to interfere with bacterial protein synthesis by binding to the ribosomal subunit, thus inhibiting translation processes.
- Antiviral Mechanism : For antiviral activity, these compounds may inhibit the integrase enzyme's function by preventing the integration of viral DNA into the host genome.
Summary Table of Biological Activities
| Activity Type | Compound Class | Notable Findings |
|---|---|---|
| Antibacterial | Oxazolidine Derivatives | Effective against Gram-positive bacteria |
| Antiviral | Oxazolidine Derivatives | Significant inhibition of HIV-1 integrase |
Q & A
Basic: What are the standard synthetic routes for preparing (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester?
A common method involves esterification of the corresponding carboxylic acid with tert-butyl alcohol using a strong acid catalyst (e.g., H₂SO₄ or HCl) under controlled temperature (0–25°C) to avoid racemization . Alternatively, nucleophilic substitution (Sₙ2) between a carboxylate salt and tert-butyl halide can be employed, though this requires anhydrous conditions and inert atmospheres to prevent side reactions . Purity optimization typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization, yielding ≥96% purity as verified by HPLC .
Advanced: How do stereochemical control and reaction conditions influence the enantiomeric purity of this compound?
Enantiomeric purity depends on the chiral integrity of intermediates. For example, Suzuki coupling (e.g., in related tert-butyl carbamates) requires palladium catalysts with chiral ligands to preserve stereochemistry during cross-coupling steps . Racemization risks arise during acidic esterification; thus, low-temperature protocols (≤10°C) and short reaction times are critical. Characterization via chiral HPLC or polarimetry is essential to confirm enantiomeric excess (ee) ≥98% . Contradictions in reported ee values often stem from differences in catalyst loading or purification methods .
Basic: What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and tert-butyl group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (231.3 g/mol) and rule out impurities .
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (≥96%) and monitor degradation .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 68% vs. 85%) for similar oxazolidine derivatives?
Yield discrepancies often arise from:
- Reaction Scale : Micromole-scale reactions may suffer from inefficient mixing or heat transfer vs. bulk synthesis.
- Catalyst Degradation : Palladium catalysts (e.g., in Suzuki coupling) can deactivate due to ligand dissociation; using fresh catalysts or stabilizing additives (e.g., phosphine ligands) improves consistency .
- Workup Procedures : Incomplete extraction or column chromatography losses (e.g., polar byproducts) reduce yields. Systematic optimization of solvent systems (e.g., EtOAc/MeOH gradients) enhances recovery .
Basic: What are the recommended storage conditions to ensure compound stability?
Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the oxazolidine ring or tert-butyl ester. Stability tests show <5% degradation over 6 months under these conditions. Avoid exposure to moisture or acidic vapors .
Advanced: How does the oxazolidine ring’s stability vary under different pH conditions, and how can this impact experimental design?
The oxazolidine ring is prone to hydrolysis under acidic (pH <3) or basic (pH >9) conditions, leading to ring-opening and loss of stereochemistry. Kinetic studies suggest pseudo-first-order degradation at pH 7.4 (t₁/₂ = 48 hours), necessitating buffered reaction media (pH 6–8) for aqueous-phase applications. For long-term stability, lyophilization or formulation in non-polar solvents (e.g., DCM) is advised .
Basic: What safety precautions are required when handling this compound?
While classified as non-hazardous, standard PPE (gloves, goggles) is mandatory. Avoid inhalation of fine powders; use fume hoods during synthesis. Spills should be neutralized with sodium bicarbonate and absorbed with inert material .
Advanced: What strategies optimize this compound’s use as a chiral building block in multi-step syntheses (e.g., peptide mimetics)?
Key considerations include:
- Orthogonal Protection : Pairing the tert-butyl ester with acid-labile groups (e.g., Boc) enables sequential deprotection without side reactions .
- Catalytic Hydrogenation : Selective reduction of nitro or alkene intermediates requires Pd/C or Raney Ni under H₂, with monitoring to avoid over-reduction .
- Cross-Coupling Compatibility : Suzuki-Miyaura or Buchwald-Hartwig reactions demand rigorous exclusion of moisture and oxygen to preserve catalyst activity .
Basic: How is the tert-butyl ester group selectively removed without affecting the oxazolidine ring?
Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 hours. The oxazolidine ring remains intact due to its resistance to mild acidic conditions, while the tert-butyl ester is cleaved quantitatively .
Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced stereochemical stability?
Density Functional Theory (DFT) calculations predict energy barriers for ring-opening or racemization pathways. For example, methyl substituents at C2 and C5 (2,2-dimethyl) lower ring strain by 12–15 kcal/mol compared to unsubstituted analogs, rationalizing their experimental stability . MD simulations further optimize solvent systems (e.g., toluene vs. THF) to minimize conformational flexibility and degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
